Azasetron hydrochloride

5-HT3 receptor Receptor binding affinity Antiemetic

Researchers requiring consistent 5-HT3 antagonism face variability in antiemetic efficacy when substituting agents empirically. Azasetron hydrochloride eliminates this uncertainty with a differentiated pharmacological profile: • Ki = 0.33 nM at GI 5-HT3 receptors-the primary site of emetic signal blockade • 93.9% CR+PR rate in CINV (malignant lymphoma) vs. 70.0% for ondansetron, without extrapyramidal reactions • Superior intermediate PONV prevention (12-24 h) vs. ondansetron 8 mg IV in gynecological laparoscopy Supplied ≥98% pure (HPLC), stored at -20°C, with batch-specific COA for full traceability.

Molecular Formula C5H3ClN4S
Molecular Weight 0
CAS No. 123040-96-0
Cat. No. B1166546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron hydrochloride
CAS123040-96-0
Synonyms2H-1,4-Benzoxazine-8-carboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-, monohydrochloride, (-)-
Molecular FormulaC5H3ClN4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride: 5-HT3 Receptor Antagonist


Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist [1]. It acts by competitively inhibiting serotonin at its specific binding sites on 5-HT₃ receptors, thereby blocking emetic signal transmission [2]. The compound is primarily used for the management of nausea and vomiting induced by cancer chemotherapy (CINV) and radiotherapy, as well as for the prevention of postoperative nausea and vomiting (PONV) . Azasetron exhibits high affinity for 5-HT₃ receptors in the gastrointestinal tract (Ki = 0.33 nM), which is the primary site of its antiemetic action [3].

Why Azasetron Is Not Readily Substituted


Although all first-generation 5-HT₃ receptor antagonists share a common mechanism, they exhibit distinct pharmacokinetic profiles, receptor binding affinities, and efficacy durations that preclude simple substitution [1]. Azasetron demonstrates a longer duration of action compared to ondansetron and granisetron [2]. More critically, azasetron has shown a different side effect profile, notably lacking the extrapyramidal reactions observed with ondansetron [3]. Furthermore, azasetron's efficacy in the intermediate postoperative period (12–24 hours) is superior to ondansetron, making it a preferred choice in specific clinical settings such as gynecological laparoscopic surgery [4]. These quantifiable differences underscore the need for precise compound selection rather than class-based substitution.

Azasetron Hydrochloride: Comparative Evidence


5-HT3 Receptor Binding Affinity

Azasetron exhibits a very high affinity for 5-HT₃ receptors in the rat small intestine, a key site of antiemetic action. In a radioligand binding assay using [³H]granisetron, azasetron competitively inhibited specific binding with a Ki value of 0.33 nM [1]. This high affinity is directly comparable to the radioligand itself (granisetron) and is relevant to its therapeutic efficacy in blocking emetic signals in the gastrointestinal tract.

5-HT3 receptor Receptor binding affinity Antiemetic

CINV Efficacy in Malignant Lymphoma

A randomized clinical trial compared the efficacy of azasetron and ondansetron in preventing nausea and vomiting caused by chemotherapy in 63 patients with malignant lymphoma. The complete response plus partial response (CR+PR) rate for controlling acute emesis was 93.9% (31/33) in the azasetron group, compared to 70.0% (21/30) in the ondansetron group [1]. Additionally, azasetron was associated with a safer side effect profile, notably lacking the extrapyramidal tract side effects observed with ondansetron.

Chemotherapy-induced nausea and vomiting (CINV) Antiemetic efficacy Clinical trial

Late-Phase PONV Prevention

In a double-blind, randomized trial involving 98 patients undergoing gynecological laparoscopic surgery, intravenous azasetron 10 mg was compared to intravenous ondansetron 8 mg. Azasetron demonstrated superior antiemetic efficacy specifically during the intermediate postoperative period (12–24 hours) [1]. The incidence of adverse events such as headache, dizziness, and constipation was similar between the two groups.

Postoperative nausea and vomiting (PONV) Antiemetic efficacy Gynecological surgery

Neutrophil Function Preservation

An ex vivo study evaluated the effects of four 5-HT₃ antagonists (ondansetron, granisetron, ramosetron, and azasetron) on human neutrophil functions. At clinically relevant concentrations, none of the drugs, including azasetron, impaired superoxide or hydrogen peroxide production, chemotaxis, or phagocytosis of neutrophils [1]. This indicates that azasetron, like other first-generation setrons, does not compromise key antibacterial and antitumor host defense mechanisms.

Immunomodulation Neutrophil function Antiemetic safety

Cytochrome P450 Interaction Profile

A study using human liver microsomes evaluated the inhibitory effects of several 5-HT₃ antagonists (azasetron, ondansetron, ramosetron) on cytochrome P450 (CYP) enzymes. At a concentration of 1 or 10 µM, azasetron, ondansetron, and ramosetron did not cause clinically significant inhibition of CYP enzymes, suggesting a low potential for metabolic drug-drug interactions [1].

Drug metabolism Cytochrome P450 Drug-drug interactions

Oral Bioavailability in Emetogenic Chemotherapy

A randomized non-inferiority study compared oral azasetron to intravenous granisetron in 105 patients receiving carboplatin-based chemotherapy for lung cancer. The complete response (no emesis and no rescue medication) rate was 68% for oral azasetron versus 67% for intravenous granisetron, with a risk difference of 0.0004 (95% CI: -0.0519 to 0.0527) [1]. The lower limit of the confidence interval did not exceed the pre-defined non-inferiority margin of -0.1, confirming non-inferiority.

Oral bioavailability Antiemetic efficacy Carboplatin-based chemotherapy

Azasetron Hydrochloride: Research and Clinical Applications


CINV Prevention in Lymphoma Patients

Based on direct comparative evidence showing a 93.9% CR+PR rate for controlling CINV in malignant lymphoma patients—significantly higher than the 70.0% achieved with ondansetron [1]—azasetron hydrochloride is a preferred antiemetic for lymphoma chemotherapy protocols. Its favorable side effect profile, particularly the absence of extrapyramidal reactions, further supports its selection in this patient population [1].

PONV Prophylaxis in Gynecological Laparoscopic Surgery

In gynecological laparoscopic surgery, azasetron 10 mg IV demonstrates superior efficacy to ondansetron 8 mg IV in preventing PONV during the intermediate postoperative period (12–24 hours) [2]. This extended duration of action makes azasetron particularly suitable for procedures with a high risk of delayed PONV.

Oral Antiemetic for Moderately Emetogenic Chemotherapy

Oral azasetron has been shown to be non-inferior to intravenous granisetron in preventing acute CINV in patients receiving carboplatin-based chemotherapy for lung cancer, with complete response rates of 68% vs. 67% respectively [3]. This supports the use of oral azasetron as a convenient and effective alternative to intravenous 5-HT₃ antagonists in appropriate clinical settings.

Research Tool for 5-HT3 Receptor Pharmacology

With a sub-nanomolar Ki of 0.33 nM for 5-HT₃ receptors in rat small intestine [4], azasetron hydrochloride serves as a high-affinity probe for studying 5-HT₃ receptor distribution and function in gastrointestinal tissues. Its selectivity profile (IC₅₀ >10 µM for 5-HT₁A, 5-HT₂, dopamine D₁/D₂, and adrenergic receptors) [4] makes it a valuable tool for discriminating 5-HT₃-mediated effects in complex biological systems.

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